molecular formula C16H30N2O2 B10898597 2-Ethyl-1-[4-(2-ethylbutanoyl)piperazino]-1-butanone

2-Ethyl-1-[4-(2-ethylbutanoyl)piperazino]-1-butanone

Cat. No.: B10898597
M. Wt: 282.42 g/mol
InChI Key: VKZBHXZVWYDXBB-UHFFFAOYSA-N
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Description

2-Ethyl-1-[4-(2-ethylbutanoyl)piperazino]-1-butanone: is a chemical compound with the following structural formula:

CH3CH2CH(CH3)C(O)NHC(NH2)(CH2CH2OH)NH(I)\text{CH}_3 - \text{CH}_2 - \text{CH}(\text{CH}_3) - \text{C}(\text{O}) - \text{NH} - \text{C}(\text{NH}_2)(\text{CH}_2 - \text{CH}_2 - \text{OH}) - \text{NH}(\text{I}) CH3​−CH2​−CH(CH3​)−C(O)−NH−C(NH2​)(CH2​−CH2​−OH)−NH(I)

It consists of a piperazine ring, an ester group, and an ethyl group. .

Preparation Methods

The synthetic routes for this compound involve the reaction of an appropriate piperazine derivative with an ester, followed by subsequent functional group modifications. Industrial production methods may vary, but the key steps include:

  • Piperazine Derivative Synthesis: : Start with a piperazine compound (e.g., 1,4-diazabicyclo[2.2.2]octane) and react it with an appropriate ester (e.g., 2-ethylbutanoyl chloride) to form the desired intermediate.

  • Hydroxybutyl Group Addition: : Introduce the hydroxybutyl group (2-ethyl-2-hydroxybutyl) to the piperazine ring using suitable reagents.

  • Guanidine Formation: : Finally, guanidine functionality is introduced to complete the compound.

Chemical Reactions Analysis

    Oxidation and Reduction: The ester group can undergo oxidation to form a carboxylic acid or reduction to form an alcohol.

    Substitution Reactions: The piperazine ring can undergo nucleophilic substitution reactions.

    Common Reagents: Sodium borohydride (for reduction), acyl chlorides (for esterification), and guanidine derivatives.

    Major Products: The hydroiodide salt of the compound is a common form.

Scientific Research Applications

    Medicine: Investigated for potential pharmaceutical applications due to its piperazine moiety and guanidine functionality.

    Biological Studies: Used as a probe in biological studies related to guanidine-based compounds.

    Industry: Limited industrial applications, but research continues.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific receptors or enzymes due to its guanidine and piperazine groups. Further studies are needed to elucidate the precise pathways.

Comparison with Similar Compounds

    Similar Compounds: Other guanidine-containing compounds, such as metformin (used for diabetes) and biguanides.

    Uniqueness: The combination of piperazine, ester, and guanidine functionalities sets it apart.

Properties

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

2-ethyl-1-[4-(2-ethylbutanoyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C16H30N2O2/c1-5-13(6-2)15(19)17-9-11-18(12-10-17)16(20)14(7-3)8-4/h13-14H,5-12H2,1-4H3

InChI Key

VKZBHXZVWYDXBB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C(=O)C(CC)CC

Origin of Product

United States

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